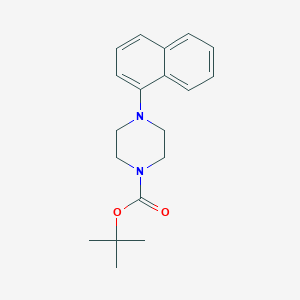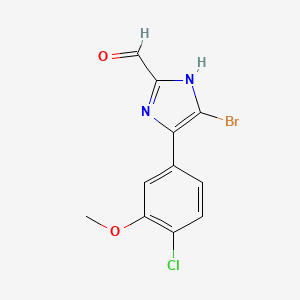
5-Bromo-4-(4-chloro-3-methoxyphenyl)imidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD33022719 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD33022719 involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield. For instance, the preparation method for a triazolo ring compound methanesulfonate crystal form involves specific conditions that are simple and suitable for industrial-scale production .
Industrial Production Methods: Industrial production of MFCD33022719 is designed to be efficient and scalable. The methods used are optimized for large-scale synthesis, ensuring that the compound can be produced in sufficient quantities to meet demand. The process involves the use of advanced equipment and techniques to maintain the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions: MFCD33022719 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties, making it suitable for different applications.
Common Reagents and Conditions: The reactions involving MFCD33022719 typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxygen or other oxidizing agents, while reduction reactions might use hydrogen or other reducing agents. The conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of MFCD33022719 depend on the type of reaction and the reagents used. These products are often intermediates or final compounds that have specific applications in various fields.
Scientific Research Applications
MFCD33022719 has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a tool for studying biochemical pathways and interactions. In medicine, it has potential therapeutic applications, particularly in the development of new drugs. In industry, MFCD33022719 is used in the production of materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of MFCD33022719 involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. For example, in a biological setting, MFCD33022719 might interact with enzymes or receptors, altering their activity and leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds: Several compounds are structurally similar to MFCD33022719, including other triazolo ring compounds and methanesulfonate derivatives. These compounds share some properties with MFCD33022719 but also have unique characteristics that make them suitable for different applications.
Highlighting Uniqueness: What sets MFCD33022719 apart from similar compounds is its specific combination of stability, reactivity, and versatility. These properties make it particularly valuable for applications that require precise control over chemical reactions and interactions .
Conclusion
MFCD33022719 is a compound with significant potential in various scientific fields. Its unique properties and versatility make it a valuable tool for researchers and industry professionals alike. As research continues, the applications and understanding of this compound are likely to expand, leading to new discoveries and innovations.
Properties
Molecular Formula |
C11H8BrClN2O2 |
|---|---|
Molecular Weight |
315.55 g/mol |
IUPAC Name |
5-bromo-4-(4-chloro-3-methoxyphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C11H8BrClN2O2/c1-17-8-4-6(2-3-7(8)13)10-11(12)15-9(5-16)14-10/h2-5H,1H3,(H,14,15) |
InChI Key |
PVKVIJWIKSICFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(NC(=N2)C=O)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[N2-(6-Aminocaproyl)-N6-(6-biotinamidocaproyl)-L-lysinylamido] Ethyl Methanethiosulfonate Trifluoroacetic Acid Salt](/img/structure/B13708025.png)
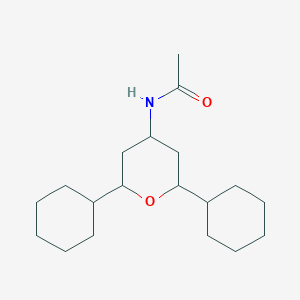
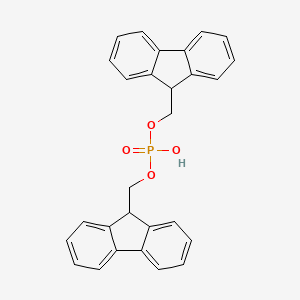
![Methyl 2-[Bis(Boc)amino]-3-(4-bromo-2-fluorophenyl)propanoate](/img/structure/B13708048.png)
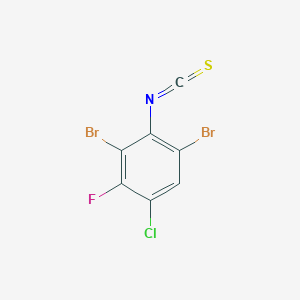
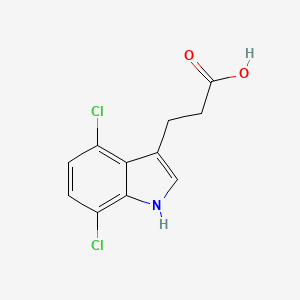
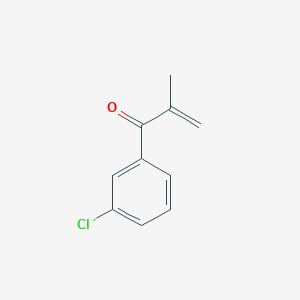
![4-[3,5-Bis(trifluoromethyl)phenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13708067.png)

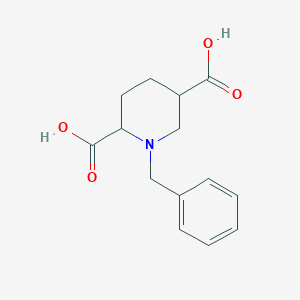
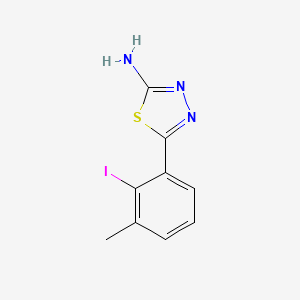
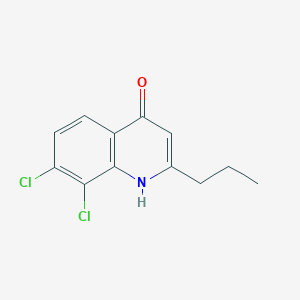
![1-[2-Chloro-5-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13708089.png)
